1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine
Overview
Description
“1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . Based on scaffold hopping and computer-aided drug design, a variety of pyrazolo[3,4-b]pyridine derivatives have been synthesized .Scientific Research Applications
Synthesis and Characterization
- Research has demonstrated the synthesis and characterization of pyrazole derivatives, including 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, and their potential pharmacological activities, such as antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
Catalyst Development
- Studies have highlighted the role of this compound in developing novel catalysts and methodologies for the synthesis of complex chemical structures. For example, its use in the efficient synthesis of Pyrazolo[3,4-b]pyridine derivatives in ionic liquids, showcasing its relevance in green chemistry (Shi et al., 2010).
Material Science and Nanotechnology
- The compound has been used in the creation of novel nanomagnetic catalysts, which further exemplifies its utility in advanced material science and nanotechnology applications (Afsar et al., 2018).
Fluorescence and Sensor Development
- It has been incorporated into the development of new fluorescent sensors, indicating its potential in analytical chemistry and sensor technology (Mac et al., 2010).
Corrosion Inhibition
- Additionally, its derivatives have been explored as efficient inhibitors of mild steel corrosion in acidic solutions, suggesting its applicability in industrial chemistry and corrosion science (Cissé et al., 2011).
Pharmaceutical Research
- There is ongoing exploration of its derivatives in pharmaceutical research, particularly in the synthesis of compounds with potential antiviral activities (Tantawy et al., 2012).
properties
IUPAC Name |
2-methyl-5-pyridin-4-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-9(10)6-8(12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQAFGDJXFSENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652895 | |
Record name | 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine | |
CAS RN |
38965-47-8 | |
Record name | 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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